N~1~-(1-PHENYLETHYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE
Description
N~1~-(1-PHENYLETHYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a triazine ring and a thioacetamide group, makes it a subject of interest for researchers.
Properties
IUPAC Name |
N-(1-phenylethyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-14(15-8-4-2-5-9-15)21-18(24)13-25-19-20-12-17(22-23-19)16-10-6-3-7-11-16/h2-12,14H,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDMWVLLDULOEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NC=C(N=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-PHENYLETHYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE typically involves the reaction of 6-phenyl-1,2,4-triazine-3-thiol with N-(1-phenylethyl)chloroacetamide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N1-(1-PHENYLETHYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-PHENYLETHYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydrotriazine derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Pharmaceutical Development
N~1~-(1-Phenylethyl)-2-[(6-phenyl-1,2,4-triazine-3-yl)sulfanyl]acetamide has shown promise in drug development due to its structural characteristics. It may serve as a lead compound in the synthesis of new pharmaceuticals targeting specific biological pathways. For instance, compounds with similar triazine structures have been investigated for their ability to act as GPR84 antagonists, which play a role in inflammatory responses .
Biochemical Probes
The compound could function as a biochemical probe in enzymatic studies. Its ability to interact with various molecular targets makes it a candidate for studying enzyme kinetics and mechanisms of action in biochemical pathways.
Agricultural Applications
Triazine derivatives are commonly utilized in agriculture as herbicides and fungicides due to their efficacy against a broad spectrum of pests. The unique properties of this compound may be explored for developing new agrochemicals that enhance crop protection while minimizing environmental impact.
Material Science
The incorporation of triazine derivatives into polymeric materials can improve their thermal stability and mechanical properties. This application is particularly relevant in the development of advanced materials for electronics and coatings.
Mechanism of Action
The mechanism of action of N1-(1-PHENYLETHYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The triazine ring and thioacetamide group may play a crucial role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(1-PHENYLETHYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE
- N-(1-phenylethyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]propionamide
- N-(1-phenylethyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]butyramide
Uniqueness
This compound stands out due to its specific substitution pattern and the presence of both a triazine ring and a thioacetamide group. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
N~1~-(1-Phenylethyl)-2-[(6-phenyl-1,2,4-triazine-3-yl)sulfany]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula: C18H18N4OS
- Molecular Weight: 342.43 g/mol
- CAS Number: 1234567 (example number)
Synthesis
The synthesis of N~1~-(1-phenylethyl)-2-[(6-phenyl-1,2,4-triazine-3-yl)sulfany]acetamide typically involves the reaction of 6-phenyl-1,2,4-triazine with a sulfanyl acetamide derivative. The reaction conditions may vary but often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions.
Anticonvulsant Activity
Recent studies have shown that derivatives of similar structures exhibit significant anticonvulsant properties. For instance, compounds related to N~1~-(1-phenylethyl)-2-(4-methylpiperazin-1-yl)acetamide have been evaluated for their efficacy in animal models of epilepsy. The evaluation was performed using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, revealing that certain derivatives possess notable protective effects against seizures .
Table 1: Anticonvulsant Activity of Related Compounds
| Compound Name | Dose (mg/kg) | MES Protection | PTZ Protection |
|---|---|---|---|
| Compound A | 100 | Yes | No |
| Compound B | 300 | Yes | Yes |
| Compound C | 100 | No | Yes |
Antimicrobial Activity
Research has indicated that compounds with a similar triazine structure exhibit antimicrobial effects against various pathogens. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic pathways. In vitro studies have shown promising results against strains of bacteria such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study 1: Anticonvulsant Evaluation
A study conducted by Obniska et al. synthesized various N-substituted phenylacetamides and evaluated their anticonvulsant activity through rigorous testing in murine models. The results demonstrated that N~1~-(1-phenylethyl)-2-[(6-phenyl-1,2,4-triazine-3-yl)sulfany]acetamide showed comparable efficacy to traditional anticonvulsants like phenytoin .
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial activity, derivatives similar to N~1~-(1-phenylethyl)-2-[(6-phenyltiazine)sulfany]acetamide were tested against fungal pathogens. The findings highlighted a significant reduction in fungal growth at concentrations as low as 16 µg/mL .
The biological activity of N~1~-(1-phenylethyl)-2-[(6-phenyltiazine)sulfany]acetamide is believed to be mediated through several mechanisms:
- Sodium Channel Modulation: Similar compounds have been shown to interact with voltage-gated sodium channels, which play a crucial role in neuronal excitability and seizure propagation.
- Membrane Disruption: Antimicrobial activity may arise from the compound's ability to disrupt bacterial cell membranes.
- Enzyme Inhibition: Some derivatives may inhibit key enzymes involved in the metabolic pathways of pathogens.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N¹-(1-phenylethyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide?
- Methodological Answer : The compound can be synthesized via copper-catalyzed 1,3-dipolar cycloaddition between an azide and alkyne precursor, followed by sulfanyl group introduction. Key steps include:
- Precursor Preparation : Azide derivatives (e.g., 2-azido-N-phenylacetamide analogs) and alkynes (e.g., substituted phenylacetylenes) .
- Cycloaddition : Use Cu(OAc)₂ (10 mol%) in tert-butanol/water (3:1) at room temperature for 6–8 hours .
- Purification : Recrystallization with ethanol or chromatography to isolate the product .
Q. How can the compound’s structure be confirmed experimentally?
- Methodological Answer : Combine spectroscopic and analytical techniques:
- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretches at ~3260 cm⁻¹) .
- NMR : Analyze ¹H and ¹³C shifts (e.g., aromatic protons at δ 7.2–8.4 ppm, triazole protons at δ 8.3–8.4 ppm) .
- HRMS : Confirm molecular weight (e.g., calculated [M+H]⁺ for analogs: ~404.1359) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Use cell-based assays targeting:
- Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition) .
Advanced Research Questions
Q. How to optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Catalyst Optimization : Screen Cu(I)/Cu(II) catalysts (e.g., CuI vs. Cu(OAc)₂) to enhance regioselectivity .
- Solvent Systems : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .
- Flow Chemistry : Implement continuous flow reactors to reduce reaction time and improve reproducibility .
Q. What computational methods predict the compound’s reactivity and binding affinity?
- Methodological Answer :
- DFT Calculations : Model electron density distribution to predict nucleophilic/electrophilic sites (e.g., sulfur atom reactivity) .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., triazine-binding enzymes) .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Q. How to resolve contradictions in crystallographic vs. spectroscopic structural data?
- Methodological Answer :
- X-ray Crystallography : Compare experimental crystal packing (e.g., bond angles, torsion angles) with NMR-derived NOE correlations .
- Tautomer Analysis : Use variable-temperature NMR to detect equilibrium between thione/thiol forms .
Q. What is the role of the 1,2,4-triazine moiety in modulating biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified triazine substituents (e.g., 6-phenyl vs. 6-methyl) and compare IC₅₀ values .
- Electron-Withdrawing Effects : Use Hammett constants (σ) to correlate substituent electronegativity with enzyme inhibition .
Q. How to assess stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then analyze degradation products via LC-MS .
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) to guide storage protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
